molecular formula C10H16N2O4 B8593293 Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis

Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis

Cat. No.: B8593293
M. Wt: 228.24 g/mol
InChI Key: XZAVZXYVYKZUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate is a heterocyclic compound with the molecular formula C10H16N2O4. It is known for its unique structure, which includes a pyrrolo[3,4-d][1,3]oxazole ring system.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl 2-oxo-3a,4,6,6a-tetrahydro-3H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-4-6-7(5-12)15-8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)

InChI Key

XZAVZXYVYKZUTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, such as a substituted pyrrole, with an oxazole derivative. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .

Scientific Research Applications

Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate is unique due to its specific ring structure and the presence of both tert-butyl and oxazole groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .

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